molecular formula C21H20BrNO2 B15077201 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide CAS No. 853330-61-7

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B15077201
CAS No.: 853330-61-7
M. Wt: 398.3 g/mol
InChI Key: BJHAOEKFVJUUHV-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the 4-bromophenyl-2-furyl intermediate: This step involves the coupling of 4-bromophenyl and 2-furyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Amidation reaction: The intermediate is then reacted with 2,4-dimethylphenylamine to form the final propanamide compound. This step typically requires the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
  • 3-(5-(4-Methylphenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

CAS No.

853330-61-7

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20BrNO2/c1-14-3-10-19(15(2)13-14)23-21(24)12-9-18-8-11-20(25-18)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24)

InChI Key

BJHAOEKFVJUUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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